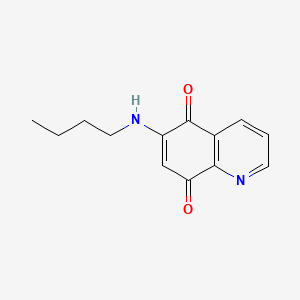

6-(Butylamino)quinoline-5,8-dione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

63680-63-7 |

|---|---|

Molecular Formula |

C13H14N2O2 |

Molecular Weight |

230.26 g/mol |

IUPAC Name |

6-(butylamino)quinoline-5,8-dione |

InChI |

InChI=1S/C13H14N2O2/c1-2-3-6-14-10-8-11(16)12-9(13(10)17)5-4-7-15-12/h4-5,7-8,14H,2-3,6H2,1H3 |

InChI Key |

IUQRFVREMWMGPS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC1=CC(=O)C2=C(C1=O)C=CC=N2 |

Origin of Product |

United States |

Significance of the Quinoline 5,8 Dione Scaffold in Bioactive Molecules

The quinoline-5,8-dione framework, also known as 5,8-quinolinedione (B78156) or quinolinequinone, is a fundamental structural motif found in numerous natural and synthetic compounds that exhibit a wide array of biological effects. elifesciences.orgnih.gov This scaffold is a key component in the development of new drugs, with research over the past two decades highlighting its potential. nih.gov The inherent chemical properties of this scaffold are responsible for its broad spectrum of bioactivity. nih.gov

Extensive research has demonstrated that molecules containing the quinoline-5,8-dione core possess potent antiproliferative properties, making them promising candidates for anticancer drug development. nih.gov Beyond their effects on cancer cells, these compounds have shown multiple other activities, including antimalarial, antiviral, antibacterial, and antifungal properties. nih.gov Natural products containing this scaffold have also been recognized for their significant biological activities. nih.gov The versatility of the quinoline-5,8-dione system allows for chemical modifications, particularly at the C-6 and C-7 positions, which can significantly influence the biological properties of the resulting derivatives.

Research Context of 6 Butylamino Quinoline 5,8 Dione Derivatives in Contemporary Academic Studies

Established Synthetic Pathways for Quinoline-5,8-diones

The construction of the quinoline-5,8-dione skeleton can be achieved through several synthetic routes, primarily involving oxidation of quinoline (B57606) precursors or through cycloaddition reactions.

Oxidation-Based Methodologies Utilizing Precursors such as 5-Amino-8-hydroxyquinoline or Quinolol Derivatives

A primary and well-established method for the synthesis of quinoline-5,8-diones involves the oxidation of suitably substituted quinoline precursors. 8-Hydroxyquinoline (B1678124) and its derivatives are common starting materials for these transformations. bsu.edursc.org The oxidation of 8-hydroxyquinoline can be carried out using various oxidizing agents to yield the corresponding quinoline-5,8-dione. rsc.org For instance, the clean catalytic oxidation of 8-hydroxyquinoline (8-HQ) with tert-butyl hydroperoxide in the presence of silica-supported iron tetrasulfophthalocyanine catalysts has been reported to produce quinoline-5,8-dione. rsc.org

Similarly, 5-amino-8-hydroxyquinoline and its derivatives can serve as precursors. sigmaaldrich.com The oxidation of 5-aminoquinoline (B19350) has been accomplished using reagents like ammonium (B1175870) persulfate, which can lead to the formation of oligomeric structures with phenazine-like units under certain conditions. dergipark.org.trresearchgate.net The core quinoline-5,8-dione intermediate can also be prepared from the oxidation of 5-quinolinol or 8-quinolinol with reagents like [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) in a mixture of water and acetonitrile. andrews.edu

Another approach involves a multi-step synthesis starting from 8-hydroxyquinoline, which is first nitrated to form 8-hydroxy-5,7-dinitroquinoline. This intermediate is then hydrogenated and acylated to give 5,7-diacetamido-8-acetoxyquinoline, which upon oxidation yields 7-acetamidoquinoline-5,8-dione. bsu.edu

Cycloaddition Reactions in Quinoline-5,8-dione Synthesis

Cycloaddition reactions offer an alternative and powerful strategy for constructing the quinoline ring system, which can then be further functionalized to the desired quinoline-5,8-dione. numberanalytics.com While direct cycloaddition to form the dione (B5365651) is less common, the formation of the foundational quinoline scaffold is well-documented.

One such method involves a [4+2] cycloaddition reaction. For instance, a single-step copper-triflate catalyzed reaction between N-(2-alkenylaryl)enamines provides quinolines with high yields and excellent regioselectivity, avoiding the harsher conditions of traditional acid-catalyzed two-step cycloaddition and oxidation reactions. nih.gov Photochemical dearomative para-cycloadditions of quinolines with alkenes, enabled by photosensitization of Lewis acid-complexed substrates, also provide a route to complex quinoline structures. nih.gov

These cycloaddition strategies provide access to a wide range of substituted quinolines that can subsequently be oxidized to the corresponding quinoline-5,8-diones.

Targeted Functionalization of the Quinoline-5,8-dione Core

Once the quinoline-5,8-dione scaffold is obtained, further derivatization can be achieved through targeted functionalization, particularly at the C-6 and C-7 positions, to introduce a variety of substituents.

Regioselective Introduction of Amino Fragments at C-6 and C-7 Positions

The introduction of amino groups at the C-6 and C-7 positions of the quinoline-5,8-dione ring is a key step in the synthesis of many biologically active analogues. This can be achieved through nucleophilic addition/oxidation reactions. For example, the addition of amino nucleophiles to quinoline-5,8-dione, followed by oxidation with sodium periodate (B1199274) (NaIO4), can yield 6,7-bis(alkylamino-substituted) quinoline-5,8-diones. andrews.edu

The regioselectivity of these additions can be influenced by the existing substituents on the quinoline ring. For instance, the synthesis of 7-amino-2-methylquinoline-5,8-dione can be achieved from 7-formamido-, 7-acetamido-, or 7-isobutyramido-2-methylquinoline-5,8-diones via acid-catalyzed methanolysis. acs.org

Rational Design and Coupling of Diverse Alkylamino and Arylamino Substituents

The rational design and coupling of various alkylamino and arylamino substituents to the quinoline-5,8-dione core allows for the fine-tuning of its biological activity. A variety of synthetic methods have been developed to achieve this.

One approach involves the synthesis of 7-alkylamino-2-methylquinoline-5,8-diones from 2,5-dimethoxyaniline (B66101) in a five-step sequence that includes a Skraup reaction, demethylations, oxidative bromination, amination, and a notable hydrobromic acid-catalyzed debromination of the resulting 6-bromo-7-alkylamino-2-methylquinoline-5,8-diones. nih.gov

Furthermore, new 6-substituted quinoline-5,8-dione color formers have been synthesized, which can undergo rapid spectral changes upon metal chelate complexation-oxidation processes. rsc.org This highlights the versatility of the quinoline-5,8-dione scaffold for various applications beyond medicinal chemistry.

Synthesis of Diverse this compound Analogues and Related Structures

The synthesis of diverse analogues of this compound and related structures is crucial for structure-activity relationship (SAR) studies. These studies aim to optimize the biological activity of the lead compound.

The general strategies for synthesizing these analogues often involve the initial preparation of a functionalized quinoline-5,8-dione core, followed by the introduction of the desired side chains. For example, to synthesize 6,7-disubstituted quinoline-5,8-diones, one could start with the double alkynylation of 6,7-dibromoquinoline-5,8-dione (B3062177) with various terminal alkynes. researchgate.net

Development of Bis(alkylthio- or alkylamino-substituted)quinoline-5,8-diones

The synthesis of bis(alkylthio- or alkylamino-substituted)quinoline-5,8-diones represents a significant area of chemical exploration. A novel and efficient method for the preparation of these derivatives involves a nucleophilic addition/oxidation reaction sequence starting from a mono-substituted quinoline-5,8-dione precursor, such as this compound. nih.govarkat-usa.org

This synthetic approach is characterized by its efficiency, avoiding the need for pre-functionalized starting materials with leaving groups. The general mechanism involves the 1,4-nucleophilic addition of a thiol (for alkylthio substitution) or an amine (for alkylamino substitution) to the C-7 position of the mono-substituted quinoline-5,8-dione core. This is followed by an oxidation step, typically using an oxidizing agent like sodium periodate (NaIO₄), to regenerate the quinone ring system. nih.govarkat-usa.org This method allows for the creation of a diverse library of bis-substituted compounds by varying the nature of the incoming nucleophile. nih.gov

A variety of mercaptans and amino nucleophiles can be employed in this reaction, leading to a wide range of 6,7-bis-substituted quinoline-5,8-diones. The success of this synthetic strategy has been demonstrated through the preparation of numerous novel compounds. nih.govandrews.edu

Below is a table showcasing examples of bis-substituted quinoline-5,8-diones that can be conceptually derived from a 6-amino-substituted precursor through this methodology.

| Precursor | Nucleophile | Resulting Substituent at C-7 |

| This compound | Ethanethiol | Ethylthio |

| This compound | Propanethiol | Propylthio |

| This compound | Cyclohexylthiol | Cyclohexylthio |

| This compound | Diethylamine | Diethylamino |

| This compound | Piperidine | Piperidinyl |

| This compound | Morpholine | Morpholinyl |

This table is illustrative of the types of derivatives that can be synthesized based on the described methodology.

Incorporation of Hydrophilic Moieties for Physicochemical Modulation

To enhance the aqueous solubility and modify the physicochemical profile of quinoline-5,8-dione derivatives, hydrophilic moieties can be incorporated into their structure. While direct derivatization of this compound with hydrophilic groups is not extensively documented in dedicated studies, established chemical strategies for similar quinone structures can be applied. These methods primarily focus on introducing polar functional groups that can engage in favorable interactions with water molecules.

One prominent strategy involves the conjugation of oligo(ethylene glycol) (OEG) or polyethylene (B3416737) glycol (PEG) chains to the quinone core. The reaction of an amino-substituted quinone with amino oligo(ethylene glycol) can yield water-soluble derivatives. nih.gov The length and branching of the OEG/PEG chains can be varied to fine-tune the hydrophilicity and other physicochemical properties of the final compound. This approach has been successfully used to improve the aqueous solubility of other poorly soluble drug molecules.

Another viable approach is the introduction of amino acids. The nucleophilic groups present in amino acids, such as the amino or thiol groups, can react with the quinone ring. nih.gov This conjugation not only enhances hydrophilicity due to the presence of the carboxylic acid and amino groups but can also influence the biological activity profile of the parent molecule.

The following table outlines potential hydrophilic moieties that could be incorporated into the this compound scaffold and the anticipated impact on its physicochemical properties.

| Hydrophilic Moiety | Potential Point of Attachment | Expected Physicochemical Modulation |

| Oligo(ethylene glycol) (OEG) | C-7 position via nucleophilic addition of an amino-OEG derivative | Increased aqueous solubility, potential for altered membrane permeability |

| Amino Acids (e.g., Glycine, Cysteine) | C-7 position via nucleophilic addition of the amino or thiol group | Enhanced water solubility, introduction of ionizable groups (carboxylic acid and amino), potential for pH-dependent solubility |

| Sulfonic Acid Groups | C-7 position via addition of a sulfonated thiol | Significant increase in water solubility and stability in aqueous solutions rsc.org |

The strategic incorporation of these hydrophilic functionalities offers a pathway to modulate the drug-like properties of this compound, potentially improving its suitability for various applications.

Molecular and Cellular Mechanisms of Action of 6 Butylamino Quinoline 5,8 Dione and Its Analogues

Modulation of Enzymatic Activity and Signal Transduction Pathways

Quinoline-5,8-dione derivatives have been identified as potent inhibitors of NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme often overexpressed in cancer cells. Certain amino-quinoline-5,8-dione derivatives exhibit NQO1-dependent cytotoxicity. For instance, compounds 6d and 7d have been shown to be competitive inhibitors of NQO1 in both drug-sensitive HeLaS3 and multidrug-resistant KB-vin cell lines mdpi.com. The inhibition of NQO1 by these compounds disrupts the normal redox state of cancer cells, which is a strategy being explored in cancer chemotherapy mdpi.com.

The mechanism of action of these quinolinediones involves NQO1-mediated redox cycling. While some quinolinediones are excellent substrates for NQO1 and are selectively cytotoxic to cancer cells overexpressing this enzyme, others act as inhibitors mdpi.com. The inhibition of NQO1 can prevent the bioreductive activation of other quinone-based anticancer agents, but it can also lead to an increase in reactive oxygen species (ROS) through one-electron reduction by other reductases like cytochrome P450 reductase, leading to oxidative stress. The quinoline-5,8-dione scaffold is a known pharmacophore for NQO1 inhibition and is capable of redox cycling in vivo, which can result in the oxidation of critical amino acids in targeted enzymes nih.gov.

Research has demonstrated that pharmacological inhibition of NQO1 using agents like dicoumarol can significantly increase the cytotoxicity of pro-oxidant treatments in cancer cells researchgate.net. This suggests that the NQO1 inhibitory activity of 6-(butylamino)quinoline-5,8-dione and its analogues is a key component of their mechanism of action. A study on novel amino-quinoline-5,8-dione derivatives confirmed that selected compounds inhibited NQO1 activity in a dose-dependent manner after 24 hours of treatment mdpi.com.

Table 1: NQO1 Inhibitory Activity of Selected Amino-quinoline-5,8-dione Derivatives

| Compound | Cell Line | Effect |

|---|---|---|

| 6d | HeLaS3 | Potent NQO1 inhibitor, NQO1-dependent cytotoxicity mdpi.com |

| 7d | HeLaS3 | Potent NQO1 inhibitor, NQO1-dependent cytotoxicity mdpi.com |

| 6h | HeLaS3, KB-vin | Dose-dependent NQO1 inhibition mdpi.com |

| 7a | HeLaS3, KB-vin | Dose-dependent NQO1 inhibition mdpi.com |

The cell division cycle 25 (Cdc25) dual-specificity phosphatases are crucial regulators of the cell cycle, and their inhibition is a therapeutic strategy in cancer treatment informahealthcare.com. An analogue of this compound, 6-chloro-7-(2-morpholin-4-ylethylamino)-quinoline-5,8-dione (NSC 663284) , has been identified as a selective inhibitor of Cdc25 phosphatases nih.gov.

NSC 663284 was found to arrest synchronized cells in both the G1 and G2/M phases of the cell cycle. This compound was shown to block the dephosphorylation and activation of Cdk2 and Cdk1 in vivo, which is consistent with the effects of a Cdc25 inhibitor nih.gov. In vitro studies using the natural substrate of Cdc25A, Tyr(15)-phosphorylated Cdk2/cyclin A, demonstrated that NSC 663284 directly blocked the reactivation of the Cdk2/cyclin A kinase by the catalytic domain of Cdc25A nih.gov.

Further investigation into the mechanism of action revealed that NSC 663284 directly binds to one of the two serine residues within the active site loop of the Cdc25A catalytic domain nih.gov. This binding and subsequent inhibition of Cdc25 are believed to contribute to the anti-proliferative activity of NSC 663284 and its ability to induce cell cycle arrest nih.gov. The dysregulation of Cdc25 is a common feature in various cancers, making these phosphatases attractive targets for therapeutic intervention researchgate.net. The development of quinoline-5,8-dione-based inhibitors represents a promising avenue for targeting Cdc25 in cancer therapy.

Table 2: Activity of NSC 663284, a Quinoline-5,8-dione Analogue, on Cdc25 Phosphatase

| Compound | Target | Effect |

|---|---|---|

| NSC 663284 | Cdc25A, Cdk1, Cdk2 | Arrests cells at G1 and G2/M phase, blocks dephosphorylation and activation of Cdk1 and Cdk2 nih.gov |

Sphingosine (B13886) kinase (SphK) is an enzyme that has been implicated in cancer cell proliferation, survival, and growth, making it an attractive target for anticancer drug development nih.gov. Recently, the quinoline-5,8-dione framework has been identified as a novel scaffold for the inhibition of SphK1 and SphK2 nih.gov.

In a fragment-based approach, a series of C(7) ether-linked quinoline-5,8-diones were synthesized and screened for SphK1 and SphK2 activity, with several compounds showing good potency. The majority of the synthesized compounds exhibited dual inhibition of both SphK1 and SphK2. Specifically, compounds with para-fluoro (6 ) and para-cyano (7 ) substitutions on the aryl moiety were identified as the most effective dual inhibitors, with ≥54% inhibition against SphK1 and ≥56% against SphK2 at a 10 µM concentration nih.gov.

To enhance the binding to SphK1, structural fragments from the known SphK inhibitor PF-543 were incorporated into the quinoline-5,8-dione scaffold. This led to the development of pyrrolidine-based quinoline-5,8-diones, with compound 21 showing improved SphK1 binding efficacy compared to the parent compound nih.gov. Molecular modeling studies of these pyrrolidine quinoline-5,8-dione constructs indicated favorable docking and low binding energies, suggesting a plausible new binding mode for this class of inhibitors nih.gov.

Table 3: Sphingosine Kinase Inhibitory Activity of Quinoline-5,8-dione Analogues

| Compound | Target | % Inhibition at 10 µM |

|---|---|---|

| para-F derivative (6) | SphK1 / SphK2 | ≥ 54% / ≥ 56% nih.gov |

| para-CN derivative (7) | SphK1 / SphK2 | ≥ 54% / ≥ 56% nih.gov |

| Pyrrolidine derivative (21) | SphK1 | Improved efficacy nih.gov |

DNA topoisomerase II is an essential enzyme involved in DNA replication, transcription, and chromosome segregation. Its inhibition can lead to cell death, making it a target for anticancer drugs. A study on substituted chloroisoquinolinediones, which are structurally related to quinoline-5,8-diones, revealed their potential as DNA topoisomerase II inhibitors.

In this study, a series of 6-chloroisoquinoline-5,8-diones and pyrido[3,4-b]phenazine-5,12-diones were synthesized and evaluated for their cytotoxic and topoisomerase II inhibitory activities. A plasmid cleavage assay demonstrated that most of the synthesized compounds exhibited topoisomerase II inhibitory activity, with inhibition ranging from 28% to 100% at a concentration of 200 µM. The most active compound, 6a , had an IC₅₀ value of 0.082 µM for topoisomerase II inhibition. Importantly, these compounds were found to be inactive against DNA topoisomerase I at 200 µM, indicating a degree of selectivity.

Similarly, a series of 6-arylamino-7-chloro-quinazoline-5,8-diones were also investigated for their effects on DNA topoisomerase I and II activities to understand their cytotoxic mechanism. These findings suggest that the quinoline-5,8-dione scaffold can be a basis for the development of topoisomerase II inhibitors.

Table 4: DNA Topoisomerase II Inhibitory Activity of a 6-chloroisoquinolinedione Analogue

| Compound | Target | IC₅₀ | % Inhibition at 200 µM |

|---|---|---|---|

| 6a | DNA Topoisomerase II | 0.082 µM | Not specified |

| Other analogues | DNA Topoisomerase II | Not specified | 28-100% |

The extracellular signal-regulated kinases (ERK1/2) are key components of the mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently dysregulated in cancer, promoting cell proliferation and survival. Inhibition of the ERK1/2 pathway is a promising therapeutic strategy for cancers with mutations in genes like BRAF and RAS.

While direct studies on this compound are limited in this context, the broader class of quinoline (B57606) derivatives has been explored for ERK1/2 inhibition. A novel class of compounds containing a 1,1-dioxido-2,5-dihydrothiophen-3-yl 4-benzenesulfonate scaffold, which can be considered structurally distinct but conceptually related in targeting signaling pathways, was shown to target ERK2 substrate docking sites and selectively inhibit ERK1/2-dependent functions.

The development of specific ERK1/2 inhibitors is an active area of research. For example, the compound SCH772984 is an effective blocker of TNFα production in vitro through ERK1/2 inhibition mdpi.com. While not a quinoline-5,8-dione, its mechanism highlights the therapeutic potential of targeting the ERK1/2 pathway. The exploration of quinoline-based scaffolds as ERK1/2 inhibitors is an ongoing effort in medicinal chemistry.

Phosphodiesterase 5 (PDE5) is an enzyme that degrades cyclic guanosine monophosphate (cGMP), a second messenger involved in various physiological processes. Inhibitors of PDE5 have been developed for several therapeutic applications. The quinoline scaffold has been utilized in the design of potent and selective PDE5 inhibitors.

A series of quinoline derivatives were synthesized and evaluated for their PDE5 inhibitory activity. One compound, 7a , was found to be a highly potent and selective inhibitor of PDE5 with an IC₅₀ of 0.27 nM. This compound demonstrated the potential of the quinoline core in developing effective PDE5 inhibitors. Another study focused on optimizing the metabolic stability of quinoline-based PDE5 inhibitors, leading to the discovery of compound 4b , which showed a PDE5 IC₅₀ of 20 nM and improved microsomal stability.

These studies, while not directly involving this compound, establish the utility of the quinoline framework in creating potent and selective inhibitors of PDE5. The structure-activity relationships derived from these studies could guide the future design of quinoline-5,8-dione-based PDE5 inhibitors.

Table 5: PDE5 Inhibitory Activity of Selected Quinoline Derivatives

| Compound | Target | IC₅₀ |

|---|---|---|

| 7a | PDE5 | 0.27 nM |

| 4b | PDE5 | 20 nM |

Modulation of Receptor for Advanced Glycation End Products (RAGE) Activity

The Receptor for Advanced Glycation End Products (RAGE) is a multiligand receptor implicated in a variety of pathological processes, including inflammation, diabetic complications, and cancer. Certain quinoline compounds have been identified as modulators of RAGE activity, capable of interfering with the interaction between RAGE and its various ligands. google.com This modulation can disrupt the downstream signaling pathways that contribute to disease progression. While the broader class of quinoline derivatives is under investigation for this capacity, specific research focusing exclusively on this compound's direct interaction with and modulation of RAGE is an emerging area of study. The therapeutic potential of such compounds lies in their ability to treat diseases where RAGE activity is a key factor. google.com

Cellular Responses and Pharmacodynamics in Preclinical Models

Induction of Reactive Oxygen Species (ROS) Generation

Quinoline-5,8-dione and its analogues are recognized for their ability to generate reactive oxygen species (ROS), a key mechanism underlying their cytotoxic effects against cancer cells. This ROS production can occur through both enzymatic and non-enzymatic pathways. nih.govdocumentsdelivered.com

One of the analogues, 6-anilino-5,8-quinolinequinone, has been shown to undergo a one-electron reduction in the presence of thiol compounds like glutathione. nih.govdocumentsdelivered.com This reaction forms a semiquinone anion radical. Under aerobic conditions, this radical interacts with molecular oxygen to produce a superoxide anion radical, a primary form of ROS. nih.govdocumentsdelivered.com In cellular models such as PC12 cells, this ROS generation is predominantly an enzymatic process, which can be inhibited by flavoenzyme and DT-diaphorase inhibitors. nih.govdocumentsdelivered.com This ability to increase oxidative stress within cancer cells, which often have a compromised redox balance, represents a viable strategy for cancer chemotherapy. nih.gov

Mitochondrial Dysfunction and Cellular Bioenergetics

The elevation of ROS levels by quinoline-5,8-dione derivatives can lead to significant mitochondrial dysfunction and disruption of cellular bioenergetics. Mitochondria are central to cellular energy production but are also a primary site of ROS production and a major target of oxidative damage. nih.gov Increased oxidative stress can damage mitochondrial components, including the respiratory chain complexes, leading to impaired oxidative phosphorylation and a decrease in adenosine triphosphate (ATP) synthesis. nih.govnih.gov

Studies on related quinolinedione complexes have demonstrated that their cytotoxic effects are linked to the induction of cell death through pathways involving mitochondrial dysfunction. researchgate.net This disruption of the mitochondrial transmembrane potential is a critical event that can trigger the intrinsic pathway of apoptosis. nih.gov The impairment of mitochondrial function and the resulting bioenergetic crisis can overwhelm cellular maintenance systems, pushing the cell towards programmed cell death. nih.govnih.gov

Mechanisms of Apoptosis Induction

This compound and its analogues induce programmed cell death, or apoptosis, in cancer cells through multiple intricate mechanisms. The induction of apoptosis is a crucial endpoint for many anticancer agents. This process is often initiated by the cellular stresses caused by the compound, such as increased ROS and mitochondrial damage.

The apoptotic process involves two main signaling cascades: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathways. medchemexpress.com Quinoline derivatives appear to heavily influence the intrinsic pathway. nih.gov A critical step in this pathway is the loss of the mitochondrial membrane potential, which leads to the release of pro-apoptotic factors into the cytoplasm. nih.gov This event subsequently activates a cascade of cysteine-dependent aspartate-directed proteases known as caspases, which are the executioners of apoptosis. nih.govmedchemexpress.comnih.gov Specifically, the activation of initiator caspases like caspase-9, followed by effector caspases such as caspase-3 and caspase-7, leads to the systematic dismantling of the cell. medchemexpress.comnih.gov

The commitment to apoptosis is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic members (e.g., Bcl-2) and pro-apoptotic members (e.g., Bax). medchemexpress.com The ratio of these proteins is a key determinant of cell fate. Research on novel C6- or C7-substituted amino-quinoline-5,8-dione derivatives has shown that these compounds can modulate the expression of these critical regulatory proteins. nih.gov

Specifically, treatment with these compounds has been observed to downregulate the expression of the anti-apoptotic protein Bcl-2 while simultaneously upregulating the expression of the pro-apoptotic protein Bax. nih.govnih.gov This shift in the Bcl-2/Bax ratio favors mitochondrial outer membrane permeabilization, a point of no return for apoptosis. This is followed by the activation of executioner caspases. Increased levels of cleaved (active) caspase-3 are a hallmark of apoptosis and have been observed in cancer cells following treatment with these quinoline-5,8-dione analogues. nih.govresearchgate.net

| Protein | Function | Effect of Treatment | Reference |

|---|---|---|---|

| Bcl-2 | Anti-apoptotic | Downregulation | nih.govnih.gov |

| Bax | Pro-apoptotic | Upregulation | nih.govnih.gov |

| Cleaved Caspase-3 | Executioner Caspase (Apoptosis) | Upregulation / Activation | nih.govresearchgate.net |

Inhibition of Cancer Cell Proliferation in Drug-Sensitive and Multidrug-Resistant Phenotypes

A significant challenge in cancer therapy is the development of multidrug resistance (MDR), where cancer cells become insensitive to a wide range of structurally and mechanistically different anticancer drugs. mdpi.com Quinoline-5,8-dione derivatives have demonstrated potent antiproliferative activity against not only drug-sensitive cancer cells but also those exhibiting an MDR phenotype. nih.gov

A study on novel C6- and C7-substituted amino-quinoline-5,8-dione derivatives revealed that the compounds exhibited antiproliferative potency in the low micromolar range in both drug-sensitive parental cervical carcinoma cells (HeLaS3) and their multidrug-resistant counterparts (KB-vin). nih.gov This suggests that these compounds may act through mechanisms that are not affected by common resistance pathways, or they may even be able to circumvent them. The ability to effectively kill cancer cells regardless of their resistance status is a highly desirable characteristic for a potential anticancer agent. nih.govmdpi.com

| Cell Line | Phenotype | Cancer Type | Observed Effect | Reference |

|---|---|---|---|---|

| HeLaS3 | Drug-Sensitive | Cervical Carcinoma | Inhibition of Proliferation | nih.gov |

| KB-vin | Multidrug-Resistant | Cervical Cancer | Inhibition of Proliferation | nih.gov |

| P388 | - | Leukemia | Antiproliferative Activity | nih.gov |

Selective Inhibition of Cancer Cell Proliferation In Vitro

Recent research has highlighted the potential of quinoline-5,8-dione derivatives as selective inhibitors of cancer cell proliferation. These compounds have demonstrated significant antiproliferative effects against various cancer cell lines in vitro. The mechanism of action is often linked to the induction of oxidative stress within cancer cells, which have a different redox state compared to normal cells, making them more susceptible to agents that generate reactive oxygen species (ROS) nih.gov.

A study focusing on novel amino-quinoline-5,8-dione derivatives, which are structurally analogous to this compound, revealed potent antiproliferative activities in the low micromolar range against both drug-sensitive (HeLaS3) and multidrug-resistant (KB-vin) cancer cell lines nih.gov. This suggests that these compounds could be effective against a range of cancers, including those that have developed resistance to conventional chemotherapies.

Notably, certain analogues have shown a degree of selectivity, inhibiting the proliferation of cancer cells while having a lesser effect on non-tumor cells nih.gov. This selectivity is a critical aspect of modern anticancer drug development, aiming to minimize side effects by targeting cancer cells more specifically. The cytotoxic activity of these compounds is often dependent on NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme that is overexpressed in many types of cancer cells nih.gov.

The table below presents the in vitro antiproliferative activity of several 6- and 7-substituted amino-quinoline-5,8-dione analogues against human cervical carcinoma (HeLaS3) and multidrug-resistant oral carcinoma (KB-vin) cell lines.

| Compound | Substitution | HeLaS3 IC₅₀ (µM) | KB-vin IC₅₀ (µM) |

| 6d | 6-(4-(4-methylpiperazin-1-yl)phenylamino) | 0.80 | 1.52 |

| 6h | 6-(4-methoxyphenylamino) | 1.25 | 1.48 |

| 7a | 7-butylamino | Not Reported | Not Reported |

| 7d | 7-(4-(4-methylpiperazin-1-yl)phenylamino) | 0.59 | 0.97 |

| Paclitaxel (Control) | Not Reported | 1.01 |

Data sourced from a study on novel amino-quinoline-5,8-dione derivatives nih.gov. IC₅₀ represents the concentration required to inhibit 50% of cell growth.

The structure-activity relationship (SAR) studies within this class of compounds indicate that the nature and position of the amino substituent on the quinoline-5,8-dione scaffold play a crucial role in their cytotoxic potency . While specific data for the 6-butylamino derivative was not detailed in the reviewed literature, the potent activity of its analogues suggests that it likely shares a similar mechanism of selective cancer cell inhibition.

Anti-inflammatory Cellular Pathways, such as Neutrophil Superoxide Production Inhibition

The quinoline scaffold is a well-established pharmacophore in medicinal chemistry, and its derivatives are known to possess a wide range of biological activities, including anti-inflammatory effects. The anti-inflammatory properties of quinoline derivatives are thought to arise from their ability to modulate various cellular pathways involved in the inflammatory response.

One of the key events in inflammation is the activation of neutrophils, which are a type of white blood cell that plays a critical role in the innate immune system. Upon activation, neutrophils can produce a large amount of superoxide radicals through the action of the NADPH oxidase enzyme complex. This process, known as the respiratory burst, is essential for killing pathogens but can also contribute to tissue damage if it is excessive or unregulated.

While the broader class of quinoline derivatives has been investigated for anti-inflammatory properties, specific data on the direct inhibition of neutrophil superoxide production by this compound is not extensively available in the current scientific literature. However, some related compounds have been shown to influence reactive oxygen species (ROS) production. For instance, quinolinic acid, a metabolite of tryptophan, can form complexes with metal ions and thereby affect ROS production nih.gov. It is plausible that quinoline-5,8-dione derivatives could interact with components of the NADPH oxidase complex or other signaling molecules involved in neutrophil activation, thereby modulating superoxide release.

Further research is required to specifically elucidate the effects of this compound on neutrophil function and to determine if the inhibition of superoxide production is a significant component of its potential anti-inflammatory activity.

Structure Activity Relationship Sar Studies and Molecular Design Principles for 6 Butylamino Quinoline 5,8 Dione Derivatives

Positional and Substituent Effects on Biological Activity

The biological activity of quinoline-5,8-dione derivatives is highly dependent on the nature and position of various substituents on the core scaffold. nih.gov Strategic modifications, including the introduction of amino fragments and halogens, as well as considering the electronic and steric properties of these additions, are crucial for modulating the compound's interaction with biological targets.

Impact of Alkyl and Aryl Amino Fragments at C-6 and C-7 Positions on Antiproliferative Effects and NQO1 Binding

The introduction of amino groups at the C-6 or C-7 positions of the quinoline-5,8-dione moiety has been shown to favorably influence binding to the active site of NAD(P)H:quinone oxidoreductase 1 (NQO1). nih.gov A study involving the synthesis of fourteen novel amino-quinoline-5,8-dione derivatives, by attaching different alkyl or aryl amino fragments at these positions, demonstrated significant antiproliferative potency. nih.gov

All tested compounds showed antiproliferative effects in the low micromolar range against both drug-sensitive (HeLaS3) and multidrug-resistant (KB-vin) cell lines. nih.gov Notably, the substitution with a 4-(4-methylpiperazin-1-yl) phenylamino (B1219803) group at either position C-6 or C-7 resulted in the most potent antiproliferative activity. nih.gov Specifically, compound 6d (substituted at C-6) and 7d (substituted at C-7) displayed NQO1-dependent cytotoxicity and acted as competitive inhibitors of the NQO1 enzyme. nih.gov These findings indicate that both the position (C-6 vs. C-7) and the nature of the amino fragment are critical determinants of antiproliferative efficacy and NQO1 binding. nih.gov

Table 1: Antiproliferative Activity (IC₅₀, µM) of Selected C-6 and C-7 Substituted Quinoline-5,8-dione Derivatives

| Compound | Substitution at C-6 | Substitution at C-7 | HeLaS3 (IC₅₀ µM) | KB-vin (IC₅₀ µM) |

|---|---|---|---|---|

| 6d | 4-(4-methylpiperazin-1-yl) phenylamino | - | 0.80 | 1.52 |

| 7d | - | 4-(4-methylpiperazin-1-yl) phenylamino | 0.59 | 0.97 |

| 6h | 4-(2-hydroxyethyl) phenylamino | - | 0.81 | 0.98 |

| 7a | - | Butylamino | 1.52 | 1.34 |

Data sourced from a study on novel amino-quinoline-5,8-dione derivatives. nih.gov

Influence of Halogenation (e.g., Chlorine, Bromine) at Specific Positions on Target Modulation and Overall Activity

Metal-free protocols have been developed for the highly regioselective halogenation of quinoline (B57606) derivatives at the C5 and C7 positions, highlighting the chemical accessibility of these sites for modification. researchgate.netrsc.org The ability to selectively introduce halogens at these positions provides a powerful tool for fine-tuning the therapeutic properties of quinoline-5,8-dione derivatives. rsc.org The incorporation of chlorine, in particular, can impart beneficial properties for drug development, including improved metabolic stability and target engagement. researchgate.net

Role of Substituent Electronic and Steric Properties in Modulating Functional Activity

The functional activity of quinoline derivatives is significantly influenced by the electronic and steric properties of their substituents. Electronic properties appear to be more influential than steric effects in many cases. mdpi.com For example, in certain palladium-catalyzed reactions on the quinoline scaffold, better yields were obtained with electron-withdrawing groups (EWGs) than with electron-donating groups (EDGs), suggesting that the electronic nature of substituents can govern reactivity and, by extension, biological interactions. mdpi.com

The interplay of these properties dictates how the molecule fits into and interacts with its biological target. Density Functional Theory (DFT) calculations are often employed to understand and predict properties such as electrophilicity, chemical hardness, and softness, which are governed by the electronic distribution across the molecule. nih.gov These theoretical insights help in rationally designing derivatives with optimized electronic characteristics for enhanced functional activity. nih.gov

Rational Design and Optimization Strategies

The development of novel 6-(butylamino)quinoline-5,8-dione derivatives benefits from modern drug design strategies that aim to optimize potency and selectivity. These include fragment-based design and the creation of hybrid molecules.

Fragment-Based Approaches in Quinoline-5,8-dione Design

Fragment-based drug discovery (FBDD) is a method used for identifying small "fragment" molecules that bind to a biological target. researchoutreach.org These hits can then be grown or merged to create more potent lead compounds. researchoutreach.org This approach has been successfully applied to the quinoline scaffold. For example, a fragment-based approach identified the quinoline-5,8-dicarboxylic acid scaffold as a novel starting point for developing selective inhibitors of the enzyme JMJD3. nih.govox.ac.uk

In this strategy, a library of small fragments is screened, and those that bind effectively to the target are identified. nih.gov The docked pose of a successful fragment, such as quinoline-8-carboxylic acid, can then suggest further modifications to enhance the interaction network with the target protein, guiding the rational design of more complex and potent molecules. nih.gov This methodology allows for the efficient exploration of chemical space and the rapid optimization of initial hits. broadinstitute.org

Design of Hybrid Compounds Incorporating the Quinoline-5,8-dione Scaffold with Other Pharmacophores

A powerful strategy in drug design is the creation of hybrid compounds, where two or more pharmacophores (moieties with known biological activity) are combined into a single molecule. nih.gov This can lead to compounds with improved selectivity, dual modes of action, and the ability to overcome drug resistance. nih.govresearchgate.net The quinoline-5,8-dione scaffold is an attractive component for such hybrids due to its inherent biological activities. nih.govnih.gov

Examples of this approach include the synthesis of hybrids combining the quinoline scaffold with other pharmacologically important groups like sulfonamides or 1,2,3-triazoles. mdpi.com The 1,2,3-triazole ring, for instance, is a valuable pharmacophore due to its ability to form hydrogen bonds and its high dipole moment, which can modulate the solubility and bioavailability of the hybrid compound. mdpi.com Similarly, quinoline-sulfonamide hybrids have been designed and synthesized to leverage the biological properties of both moieties. mdpi.com This strategy of molecular hybridization continues to be a fruitful avenue for the development of novel therapeutic agents based on the quinoline-5,8-dione structure. nih.gov

Structure-Based Ligand Design through Molecular Modeling

The rational design of novel this compound derivatives has been significantly advanced through the application of structure-based ligand design, a computational approach that leverages the three-dimensional structure of the biological target. Molecular modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, have been instrumental in elucidating the binding modes of these derivatives and predicting their inhibitory activities, thereby guiding the synthesis of more potent and selective compounds.

A notable application of this approach has been in the design of diamino-quinoline-5,8-dione derivatives as potential inhibitors of NAD(P)H: Quinone Oxidoreductase 1 (NQO1), an enzyme overexpressed in many cancer cells. researchgate.net In these studies, molecular docking is employed to predict the preferred binding orientation of the ligands within the NQO1 active site and to estimate their binding affinity. This is followed by MD simulations to assess the stability of the ligand-protein complex over time.

Research findings have identified key interactions that are crucial for the binding of these quinoline-5,8-dione derivatives to the NQO1 active site. researchgate.net These interactions include:

Hydrogen Bonding: The formation of hydrogen bonds between the ligand and key amino acid residues in the active site is a critical determinant of binding affinity. For instance, the NH group of His162A and the C2-carbonyl of the flavin adenine dinucleotide (FAD) cofactor have been identified as important hydrogen bond donors and acceptors, respectively. researchgate.net

π-π Stacking: Aromatic interactions, specifically π-π stacking, between the quinoline ring system of the ligand and the aromatic side chains of amino acids like Trp106A and Tyr129B contribute significantly to the stability of the ligand-protein complex. researchgate.net

These molecular modeling studies have not only confirmed the binding modes of known inhibitors but have also enabled the in silico design and screening of novel derivatives with potentially enhanced activity. By systematically modifying the substituents on the quinoline-5,8-dione scaffold, researchers can computationally evaluate the impact of these changes on binding affinity and selectivity.

For example, a series of diamino-quinoline-5,8-dione derivatives were designed and evaluated computationally. researchgate.net The binding affinities of the most promising compounds were calculated using scoring functions from molecular docking programs, providing a quantitative measure of their potential inhibitory activity.

| Compound | Vina (ΔG binding, kcal/mol) | Vinardo (ΔG binding, kcal/mol) |

|---|---|---|

| A21 | -11.7 | -15.4 |

| A22 | -11.5 | -15.3 |

| C22 | -11.4 | -15.3 |

| A26 | -11.4 | -15.4 |

The data from these computational studies provide valuable insights for the rational design of new NQO1 inhibitors. researchgate.net For instance, the selected compounds (A21, A22, C22, and A26) demonstrated appreciable enzyme binding affinity. researchgate.net Subsequent molecular dynamics simulations further confirmed the stability of the interactions between these designed compounds and the NQO1 active site. researchgate.net

Furthermore, the binding orientations of these novel designed compounds were compared with those of previously reported NQO1 inhibitors and bioreductive substrates to verify and confirm their mode of action. researchgate.net The results of MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) calculations indicated that the selected designed compounds exhibited lower free binding energies compared to dicoumarol, a well-known native ligand of the enzyme, suggesting their potential for potent inhibitory effects against NQO1. researchgate.net

| Interaction Type | Key Amino Acid Residues/Cofactor |

|---|---|

| Hydrogen Bonding | His162A, FAD cofactor |

| π-π Stacking | Trp106A, Tyr129B |

Advanced Computational Studies and Cheminformatics of 6 Butylamino Quinoline 5,8 Dione

Molecular Docking Simulations and Binding Site Characterization

Molecular docking simulations are pivotal in elucidating the interaction of 6-(butylamino)quinoline-5,8-dione with various enzymatic targets. These computational methods predict the preferred binding orientation and affinity of the molecule within the active site of a protein.

Analysis of Protein-Ligand Interactions with Key Target Enzymes

NAD(P)H:quinone Oxidoreductase 1 (NQO1): Molecular docking studies of amino-quinoline-5,8-dione derivatives, including structures analogous to this compound, demonstrate a strong interaction with NQO1. researchgate.netresearchgate.net The quinoline-5,8-dione core is essential for this interaction, positioning itself deep within a hydrophobic pocket of the enzyme's active site. researchgate.net This pocket is lined with key aromatic amino acid residues. The interaction is primarily stabilized by hydrophobic forces and, in some cases, hydrogen bonds. The consensus from these studies is that the dione (B5365651) moiety is crucial for bioreduction by NQO1, a process linked to the selective cytotoxicity of these compounds in cancer cells that overexpress the enzyme. researchgate.net

Cell Division Cycle 25 (Cdc25) Phosphatases: The quinoline-5,8-dione scaffold is recognized as a potent inhibitor of Cdc25 phosphatases, a family of enzymes that are critical for cell cycle progression. bldpharm.com While specific docking data for the 6-butylamino derivative is not extensively detailed, studies on the general class of quinoline-5,8-diones show that they act as inhibitors of the Cdc25-mediated dephosphorylation of cyclin-dependent kinase 1 (CDK1). bldpharm.com This inhibition leads to cell cycle arrest, highlighting a key mechanism for the anti-cancer effects of this class of compounds. The inhibitor NSC 663284, a quinoline-5,8-dione derivative, serves as a reference for this activity. mdpi.com

Sphingosine (B13886) Kinase 1/2 (SphK1/2): Modified quinoline-5,8-diones have been identified as novel inhibitors of Sphingosine Kinases 1 and 2, enzymes involved in cell proliferation and survival signaling. nih.gov Molecular modeling of these compounds reveals favorable docking and low binding energies within the sphingosine binding site. nih.gov Although detailed interactions for the 6-butylamino derivative are not specified, the research confirms that the quinoline-5,8-dione framework is a viable scaffold for achieving dual SphK1/2 inhibition. nih.gov

DHFR, P-glycoprotein, and PDE5: Currently, there is a lack of specific molecular docking studies in publicly available literature detailing the interactions between this compound and dihydrofolate reductase (DHFR), P-glycoprotein, or phosphodiesterase 5 (PDE5).

Table 1: Summary of Predicted Protein-Ligand Interactions for the Quinoline-5,8-dione Scaffold

| Target Enzyme | Key Interacting Residues/Binding Site Features | Type of Interaction |

| NQO1 | Hydrophobic pocket near Trp 105, Phe 178, Tyr 126, Tyr 128 researchgate.net | Hydrophobic interactions, π-π stacking |

| Cdc25 | Active site, inhibiting CDK1 dephosphorylation bldpharm.com | Direct inhibition |

| SphK1/2 | Lipophilic tail-binding pocket nih.gov | Favorable hydrophobic and polar contacts |

Prediction of Inhibitory Kinetics and Selectivity Profiles

Computational and in-vitro studies on amino-quinoline-5,8-dione derivatives provide insights into their inhibitory mechanisms. For instance, against NQO1, these compounds have been shown to act as competitive inhibitors. mdpi.com This suggests that they directly compete with the native substrate for binding to the enzyme's active site.

The selectivity of these compounds is often linked to the expression levels of their target enzymes. A significant finding is that certain amino-quinoline-5,8-dione derivatives exhibit NQO1-dependent cytotoxicity, meaning they are more toxic to cancer cells that overexpress NQO1 compared to normal cells with low NQO1 levels. mdpi.com This provides a basis for selective cancer therapy and a strategy to potentially overcome multi-drug resistance. mdpi.com

Quantum Chemical Calculations

Quantum chemical calculations, primarily using Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of this compound.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is used to predict the chemical reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy gap between the HOMO and LUMO (ΔE) is an important indicator of molecular stability; a smaller gap suggests higher reactivity. rsc.org

For amino-quinoline-5,8-dione structures, DFT calculations typically show that the HOMO is localized on the electron-rich amino-substituted portion of the molecule, while the LUMO is predominantly distributed over the electron-deficient quinone ring. mdpi.comrsc.org This separation facilitates intramolecular charge transfer from the amino group to the dione system upon electronic excitation. This inherent charge transfer character is fundamental to the molecule's reactivity and its ability to participate in redox cycling, particularly in its interaction with enzymes like NQO1. mdpi.com

Molecular Electrostatic Potential (MEP) Mapping for Identification of Reactivity Sites

Molecular Electrostatic Potential (MEP) maps visualize the charge distribution on the surface of a molecule, identifying sites for electrophilic and nucleophilic attack. nih.gov For this compound, the MEP map is expected to show distinct regions of varying electrostatic potential.

Negative Regions (Red/Yellow): These areas, rich in electrons, are susceptible to electrophilic attack. They are consistently located around the two carbonyl oxygen atoms of the dione moiety and, to a lesser extent, the nitrogen atom of the quinoline (B57606) ring. researchgate.netresearchgate.net

Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. The most positive potential is found around the hydrogen atom of the secondary amine (N-H), making it a potential hydrogen bond donor. researchgate.net

This mapping is critical for understanding non-covalent interactions, such as hydrogen bonding, with protein residues in an enzyme's active site.

Theoretical Spectroscopic Characterization

Theoretical calculations can predict spectroscopic properties, which aids in the structural confirmation and analysis of the molecule.

UV-Visible Spectra: Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic absorption spectra. For 6-aminoquinoline (B144246) derivatives, calculations predict absorption maxima typically in the range of 320-400 nm. researchgate.net These absorptions are attributed to π→π* and n→π* electronic transitions within the conjugated quinoline system. The specific position of the absorption bands is influenced by the solvent and the nature of the substituents.

Vibrational Spectra: DFT calculations are highly effective in predicting the vibrational frequencies observed in infrared (IR) spectroscopy. nih.gov The theoretical spectrum for this compound would exhibit several characteristic peaks that can be assigned to specific functional groups.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Reference |

| C=O | Symmetric/Asymmetric Stretching | 1640 - 1710 | nih.govmdpi.com |

| N-H | Stretching | 3200 - 3500 | nih.gov |

| Aromatic C-H | Stretching | 3000 - 3100 | mdpi.com |

| Aliphatic C-H | Stretching | 2850 - 2960 | mdpi.com |

| C-N | Stretching | 1230 - 1325 | mdpi.com |

| C=C | Aromatic Ring Stretching | 1500 - 1620 | mdpi.com |

These theoretical predictions are invaluable for interpreting experimental data and providing a deeper understanding of the molecule's structural and electronic properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in predicting the biological activities of chemical compounds based on their physicochemical properties. For quinoline-5,8-dione derivatives, QSAR models have been developed to correlate their structural features with activities such as anti-proliferative and anti-inflammatory effects. trdizin.gov.trresearchgate.net

In a representative study, various molecular descriptors were calculated for a series of 28 different 5,8-quinolinequinone derivatives using Density Functional Theory (DFT) with the B3LYP/6-31G(d,p) method. trdizin.gov.trresearchgate.netdergipark.org.tr These descriptors encompassed electronic parameters (dipole moment, HOMO-LUMO energies), hydrophobic properties (log P), and global reactivity descriptors (electronegativity, hardness, softness). trdizin.gov.trresearchgate.netdergipark.org.tr The aim was to construct statistically robust QSAR models using multiple linear regression.

The resulting models demonstrated a strong correlation between specific molecular properties and the observed biological activities. researchgate.net For instance, molecular volume, ionization potential, molecular softness, dipole moment, and molar refractivity were identified as crucial parameters influencing the inhibitory activities of these compounds against various cancer cell lines. researchgate.net The statistical quality of the derived QSAR models was high, with regression coefficients (R²) of 1.000 for MDAMB-231, 0.984 for MCF-7, 0.926 for Hep G2, and 0.997 for SK-N-SH cell lines, indicating excellent predictive power. researchgate.net

Table 1: Key Molecular Descriptors in QSAR Models for Quinoline-5,8-dione Derivatives

| Descriptor | Description | Importance in Activity Prediction |

| Molecular Volume | The volume occupied by the molecule. | Influences steric interactions with the target binding site. researchgate.net |

| Ionization Potential | The energy required to remove an electron from a molecule. | Relates to the molecule's ability to participate in charge-transfer interactions. researchgate.net |

| Molecular Softness | The reciprocal of molecular hardness, indicating reactivity. | A higher value suggests greater reactivity. researchgate.net |

| Dipole Moment | A measure of the polarity of the molecule. | Affects solubility and interactions with polar residues in the binding pocket. researchgate.net |

| Molar Refractivity | A measure of the total polarizability of a mole of a substance. | Correlates with the volume of the molecule and its London dispersion forces. researchgate.net |

| Log P | The logarithm of the partition coefficient between octanol (B41247) and water. | Represents the hydrophobicity of the molecule, crucial for membrane permeability. trdizin.gov.tr |

These QSAR studies underscore the importance of both electronic and steric properties in the biological activity of quinoline-5,8-dione derivatives. The models serve as a valuable predictive tool for designing new analogs with potentially enhanced therapeutic efficacy.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability Assessment

Molecular dynamics (MD) simulations offer a dynamic perspective on the interaction between a ligand and its biological target, providing insights into conformational changes and the stability of the resulting complex. Such simulations have been instrumental in understanding the binding modes of quinoline derivatives with various protein targets.

For instance, MD simulations have been employed to study the stability of complexes formed between quinoline derivatives and enzymes like the main protease (Mpro) of SARS-CoV-2. nih.goveurjchem.com These studies analyze parameters such as the root-mean-square deviation (RMSD) of the protein backbone, the root-mean-square fluctuation (RMSF) of individual residues, the radius of gyration (Rg) to assess compactness, and the number of intermolecular hydrogen bonds over time. nih.gov

In one such study, a quinoline derivative (compound 5) was compared to a reference drug, remdesivir (B604916), in complex with the protease. The analysis of conformational stability, residue flexibility, compactness, and hydrogen bonding revealed that the complex formed by the quinoline derivative exhibited comparable stability to the remdesivir complex. nih.gov The formation of a significant number of intermolecular hydrogen bonds between the ligand and key protein residues, such as Glu166 and Gln189, validated the strong interaction and inhibitory potential observed in docking studies. nih.gov

Another study focusing on a different quinoline analog (Q9) also demonstrated high stability of the complex with the SARS-CoV-2 main protease through MD simulations. eurjchem.com These findings suggest that the quinoline scaffold can serve as a robust framework for designing potent inhibitors.

Table 2: Key Parameters from Molecular Dynamics Simulations of Quinoline Derivatives

| Parameter | Description | Significance for Binding Stability |

| RMSD (Root-Mean-Square Deviation) | Measures the average deviation of the protein backbone atoms from their initial positions over time. | A stable RMSD trajectory indicates that the protein-ligand complex has reached equilibrium and is stable. nih.gov |

| RMSF (Root-Mean-Square Fluctuation) | Indicates the fluctuation of individual amino acid residues around their average positions. | Highlights flexible regions of the protein and residues that are crucial for ligand binding. nih.gov |

| Radius of Gyration (Rg) | A measure of the compactness of the protein structure. | A stable Rg value suggests that the protein maintains its overall fold and compactness upon ligand binding. nih.gov |

| Hydrogen Bonds | The number of hydrogen bonds formed between the ligand and the protein over the simulation time. | A consistently high number of hydrogen bonds indicates a strong and stable binding interaction. nih.gov |

| Binding Free Energy | The calculated free energy change upon ligand binding. | Provides a quantitative measure of the binding affinity of the ligand for the protein. nih.gov |

Emerging Research Frontiers and Future Prospects for 6 Butylamino Quinoline 5,8 Dione

Development of Novel Quinoline-5,8-dione Architectures with Enhanced Biological Profiles

The development of new quinoline-5,8-dione derivatives is a significant area of research aimed at improving their biological activity and selectivity. benthamscience.com Scientists are exploring modifications at various positions of the quinoline-5,8-dione core to enhance efficacy.

Structural Modifications and Activity:

Research has shown that introducing different substituents at the C-6 and C-7 positions of the quinoline-5,8-dione moiety significantly influences the biological properties of the resulting compounds. nih.gov For instance, the addition of an alkoxy group at the C-6 position has been found to increase activity against certain breast cancer cell lines. nih.gov In some cases, 7-substituted derivatives have shown higher activity than their 6-substituted counterparts against specific cancer cell lines. nih.gov

A study focused on creating novel amino-quinoline-5,8-dione derivatives by attaching various alkyl- or aryl-amino fragments to the C6 or C7 positions. nih.govnih.gov These new compounds demonstrated antiproliferative capabilities in the low micromolar range against both drug-sensitive and multidrug-resistant cancer cell lines. nih.govnih.gov Specifically, derivatives with a 4-(4-methylpiperazin-1-yl) phenylamino (B1219803) group at either position 6 or 7 showed the most potent antiproliferative effects. nih.gov

Furthermore, the introduction of hydrophilic groups at the end of arylamino fragments has been explored to improve the water solubility of these derivatives, a common challenge with quinolinedione compounds. nih.gov The synthesis of C2-, C3-, or C4-modified quinoline-5,8-quinones has also been investigated, with substitutions at the C3-position showing slightly superior results in some studies. nih.gov

The following table summarizes the activity of selected novel quinoline-5,8-dione derivatives:

| Compound ID | Substitution | Target Cell Line(s) | IC50 Value (µM) | Reference |

| 6d | 6-[4-(4-methylpiperazin-1-yl)phenylamino] | HeLaS3, KB-vin | 0.80, 1.52 | nih.gov |

| 7d | 7-[4-(4-methylpiperazin-1-yl)phenylamino] | HeLaS3, KB-vin | 0.59, 0.97 | nih.gov |

| 10 | 7-[4-(4-methylpiperazin-1-yl)phenyl]amino | HeLeS3, KB-vin | 0.59-1.52 | nih.gov |

| 11 | 6-[4-(4-methylpiperazin-1-yl)phenyl]amino | HeLeS3, KB-vin | 0.59-1.52 | nih.gov |

| 13 | 6-arylamino (trifluoromethoxy substituent) | A549, SK-OV-3, SK-MEL-2 | 0.36-0.85 µg/mL | nih.gov |

| D3a/D3b | 2-(4-methylpiperidin-1-yl)ethylamino | Leukemia, CRC | 0.21-1.22, 0.13-1.5 | elifesciences.org |

| D11a/D11b | 2-(dimethylamino)ethylamino | Leukemia, CRC | 0.21-1.22, 0.13-1.5 | elifesciences.org |

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Investigation of New Biological Targets and Underexplored Therapeutic Areas

While the anticancer properties of quinoline-5,8-diones are extensively studied, researchers are also investigating their potential against other diseases and identifying novel biological targets. nih.gov

Antimicrobial and Antiparasitic Activity:

The 5,8-quinolinedione (B78156) scaffold is present in natural antibiotics and has demonstrated a broad spectrum of activity. nih.gov Synthetic derivatives have shown promising antibacterial activity, particularly against Gram-positive bacteria, with some compounds exhibiting efficacy comparable or superior to ampicillin. nih.gov These compounds are also being explored for their potential as antimalarial, antileishmanial, and antitrypanosomal agents. nih.govontosight.ainih.gov For example, certain fluorine-containing quinoline (B57606) derivatives have shown significant potency against Leishmania mexicana. nih.gov The mechanism of action in some parasitic diseases is thought to involve interaction with hemin, leading to oxidative stress within the parasite. nih.gov

Enzyme Inhibition:

A key molecular target for many quinoline-5,8-dione derivatives is NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme often overexpressed in tumor cells. nih.govnih.gov Some derivatives act as potent inhibitors of NQO1, leading to NQO1-dependent cytotoxicity in cancer cells. nih.govnih.gov This targeted approach offers a potential strategy to selectively kill cancer cells while sparing normal tissues. nih.gov

Other enzymatic targets include:

Sphingosine (B13886) Kinase (SphK): Researchers have developed quinoline-5,8-dione-based inhibitors of SphK, an enzyme overexpressed in many cancers. mdpi.com

Cell Division Cycle 25 (CDC25) Phosphatases: These enzymes are crucial for cell cycle progression, and their inhibition is a key therapeutic strategy. elifesciences.org Novel quinoline-5,8-dione derivatives have been designed as potent CDC25 inhibitors, demonstrating significant anti-cancer activity in leukemia and colorectal cancer models. elifesciences.org

Topoisomerase and Tubulin Polymerization: Quinoline derivatives, in general, have been shown to inhibit various enzymes and cellular processes critical for cancer cell survival, including topoisomerases and tubulin polymerization. arabjchem.orgglobalresearchonline.net

Jumonji Domain-Containing Protein 3 (JMJD3): A quinoline-5,8-dicarboxylic acid derivative has been identified as a selective inhibitor of JMJD3, highlighting the potential for this scaffold to target epigenetic regulators. ox.ac.uk

The diverse biological activities and molecular targets of quinoline-5,8-diones underscore their potential for development into a wide range of therapeutic agents. nih.govbenthamscience.com

Integration of Advanced Omics Technologies (e.g., Proteomics, Metabolomics) in Mechanistic Research

To gain a deeper understanding of the mechanisms of action of 6-(butylamino)quinoline-5,8-dione and its analogs, researchers are increasingly turning to advanced omics technologies. Proteomics and metabolomics, in particular, offer powerful tools to elucidate the complex cellular responses to these compounds.

While specific proteomics and metabolomics studies focused solely on this compound are not extensively detailed in the provided search results, the general application of these technologies in quinoline research provides a framework for future investigations.

Mechanistic studies on other quinoline-5,8-dione derivatives have shown that they can induce apoptosis by regulating the levels of key proteins such as Bcl-2, Bax, and cleaved caspase-3. nih.govnih.gov Proteomics would enable a more comprehensive analysis of the protein expression changes that occur in cells upon treatment, identifying entire pathways that are perturbed. For instance, a proteomics approach could confirm the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, and potentially uncover novel protein targets involved in the compound's cytotoxic effects.

Metabolomics can be used to analyze the changes in small-molecule metabolites within a cell or biological system following treatment. This can provide insights into how a compound affects cellular metabolism. Given that some quinoline-5,8-diones are known to generate intracellular reactive oxygen species (ROS), metabolomics could be employed to study the resulting oxidative stress and its impact on metabolic pathways. nih.govnih.govnih.gov

By integrating proteomics and metabolomics data, researchers can construct a more complete picture of the pharmacological effects of this compound, moving beyond a single target to a systems-level understanding of its activity.

Computational and Artificial Intelligence-Driven Drug Discovery for Quinoline-5,8-diones

Computational methods and artificial intelligence (AI) are revolutionizing the field of drug discovery, and their application to the quinoline-5,8-dione scaffold holds immense promise for accelerating the development of new therapeutic agents. pnrjournal.comspringernature.comintimal.edu.my

In Silico Design and Screening:

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict how a molecule will interact with a biological target. mdpi.comresearchgate.net These methods have been employed to design novel diamino-quinoline-5,8-dione derivatives as potential inhibitors of NQO1. researchgate.net By simulating the binding of these compounds to the active site of the enzyme, researchers can identify key interactions and predict binding affinities, guiding the synthesis of the most promising candidates. researchgate.net For example, docking studies have identified important hydrogen bonds and π-π stacking interactions between quinoline-5,8-dione derivatives and the NQO1 active site. researchgate.net

AI and Machine Learning:

Artificial intelligence and machine learning algorithms can analyze vast datasets of chemical structures and biological activities to identify patterns and predict the properties of new compounds. mdpi.comnih.gov These technologies can be used for:

Virtual Screening: AI can rapidly screen large virtual libraries of compounds to identify those with a high probability of being active against a specific target, significantly reducing the time and cost of initial screening. intimal.edu.my

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, offering a creative approach to discovering novel quinoline-5,8-dione architectures. springernature.com

Predicting ADMET Properties: AI models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of drug candidates, helping to identify potential liabilities early in the drug discovery process. intimal.edu.my

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-(Butylamino)quinoline-5,8-dione, and how can regioselectivity be controlled during alkylamino group addition?

- Answer : The compound is synthesized via a nucleophilic addition/oxidation method. Quinoline-5,8-dione (core intermediate) is first oxidized from 5- or 8-quinolinol using [bis(trifluoroacetoxy)iodo]benzene (PIFA) in CH₃CN:H₂O . Alkylamino groups are introduced by reacting the intermediate with amines (e.g., butylamine) followed by oxidation with NaIO₄. Regioselectivity (C6 vs. C7 substitution) is influenced by steric and electronic factors: bulky nucleophiles favor mono-substitution at C6 due to steric hindrance, while smaller nucleophiles allow bis-substitution .

Q. What spectroscopic techniques are critical for confirming the structure and purity of this compound derivatives?

- Answer :

- ¹H/¹³C NMR : Confirms regiochemistry and substitution patterns (e.g., shifts at δ 8.5–9.0 ppm for quinoid protons) .

- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 250.25 for C₁₅H₁₀N₂O₂ derivatives) .

- HPLC : Ensures >95% purity, critical for biological assays .

Q. How should solubility challenges be addressed during in vitro assays for this compound?

- Answer : Solubility varies with solvent (e.g., 11 mg/mL in methanol vs. 1 mg/mL in 0.1 M HCl) . For cell-based studies, prepare stock solutions in DMSO (<0.1% final concentration) and dilute in culture media. Sonication or mild heating (40–50°C) improves dispersion .

Advanced Research Questions

Q. How does the substitution pattern at C6/C7 positions affect the antiproliferative activity of aminoquinoline-5,8-diones against multidrug-resistant cancer cells?

- Answer : Substituent size and electronic properties dictate activity. For example:

- C6-(4-Methylpiperazinyl)phenylamino (Compound 6d): IC₅₀ = 0.80 µM (HeLaS3) and 1.52 µM (KB-vin) due to enhanced NQO1 binding .

- C7-Bulky groups : Reduce activity by sterically hindering enzyme interaction .

- Table 1 : Summary of IC₅₀ values for key derivatives .

| Compound | Substituent Position | IC₅₀ (HeLaS3, µM) | IC₅₀ (KB-vin, µM) |

|---|---|---|---|

| 6d | C6 | 0.80 | 1.52 |

| 7d | C7 | 0.59 | 0.97 |

| Paclitaxel (Control) | - | 1.01 | 1.01 |

Q. What methodological approaches are recommended to resolve contradictory data on the redox-modulating effects of this compound in different cell lines?

- Answer : Contradictions may arise from variable NQO1 expression or ROS scavenging capacity. To address this:

- Step 1 : Quantify NQO1 activity in cell lines using dicoumarol inhibition assays .

- Step 2 : Measure ROS generation via DCFH-DA fluorescence and correlate with cytotoxicity .

- Step 3 : Validate using NQO1-knockout models to isolate enzyme-specific effects .

Q. How can the compound’s interaction with NAD(P)H:quinone oxidoreductase 1 (NQO1) be experimentally validated?

- Answer :

- Enzyme kinetics : Use recombinant NQO1 to measure kcat/Km ratios. Derivatives with small alkylamino groups (e.g., butylamino) show higher catalytic efficiency .

- Docking studies : Simulate binding to NQO1’s active site (PDB ID: 1D4A) to identify critical interactions (e.g., hydrogen bonding with FAD cofactor) .

- Competitive inhibition : Co-incubate with dicoumarol (NQO1 inhibitor) to confirm reduced cytotoxicity .

Experimental Design Considerations

Q. What in vitro assays are most suitable for evaluating the compound’s dual role in ROS generation and antioxidant enzyme inhibition?

- Answer :

- ROS detection : Use CellROX Green or MitoSOX Red (for mitochondrial ROS) with flow cytometry .

- Antioxidant enzyme profiling : Measure glutathione (GSH) depletion via DTNB assay and SOD/CAT activity using commercial kits .

- Combination studies : Test synergy with ROS-inducing agents (e.g., paraquat) to amplify cytotoxicity .

Q. How should researchers address low yield (<20%) in the synthesis of bis-alkylamino-substituted derivatives?

- Answer :

- Optimize reaction conditions : Increase NaIO₄ concentration (2.5–3.0 eq.) and extend oxidation time (12–24 hrs) .

- Use polar aprotic solvents : DMF or DMSO improves nucleophilicity of amines .

- Purification : Employ gradient column chromatography (CH₂Cl₂/MeOH 20:1 to 10:1) to isolate bis-substituted products .

Notes on Data Contradictions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.